2-[1-(4-Chlorophenyl)ethylidene]malononitrile
Overview
Description
2-[1-(4-Chlorophenyl)ethylidene]malononitrile is a chemical compound with the molecular formula C11H7ClN2. It is known for its use in various scientific and industrial applications. This compound is also referred to as CS gas, which is widely used in military and law enforcement operations to disperse crowds and control riots.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)ethylidene]malononitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 2-[1-(4-chlorophenyl)ethylidene]malonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Chlorophenyl)ethylidene]malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly in the context of its use as a riot control agent.
Medicine: Investigated for potential therapeutic applications, including its use in drug development.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)ethylidene]malononitrile involves its interaction with sensory neurons, leading to the activation of pain receptors and the release of inflammatory mediators. This results in the characteristic burning sensation and irritation experienced upon exposure. The compound primarily targets the transient receptor potential ankyrin 1 (TRPA1) ion channel, which plays a key role in the sensation of pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl)malononitrile
- 2-(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl)malononitrile
- 2-(1-(4-Chlorophenyl)-3-(5-chloro-2-thienyl)-3-oxopropyl)malononitrile
- 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
Uniqueness
2-[1-(4-Chlorophenyl)ethylidene]malononitrile is unique due to its widespread use as a riot control agent and its specific interaction with the TRPA1 ion channel. Its chemical structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJNOHGXBNAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294825 | |
Record name | 2-[1-(4-chlorophenyl)ethylidene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3111-60-2 | |
Record name | 3111-60-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[1-(4-chlorophenyl)ethylidene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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